3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide

Catalog No.
S3264995
CAS No.
438224-38-5
M.F
C11H13N3O3
M. Wt
235.243
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-...

CAS Number

438224-38-5

Product Name

3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide

IUPAC Name

3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide

Molecular Formula

C11H13N3O3

Molecular Weight

235.243

InChI

InChI=1S/C11H13N3O3/c1-4-8-10(7(3)17-13-8)11(15)12-9-5-6(2)16-14-9/h5H,4H2,1-3H3,(H,12,14,15)

InChI Key

OZMHRDLCZDDXRS-UHFFFAOYSA-N

SMILES

CCC1=NOC(=C1C(=O)NC2=NOC(=C2)C)C

solubility

not available
  • Search Results: Scientific databases like PubChem [] and BLDpharm [] provide information on the compound's structure and basic properties, but no mention of research applications.
  • Academic Literature: A search of academic databases yielded no published research papers specifically focused on this compound.

Further Exploration:

While dedicated research on 3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide seems absent, its structure offers potential avenues for investigation. The presence of two oxazole rings and a carboxamide group suggests it could be explored in fields like:

  • Heterocyclic Chemistry: Understanding the synthesis and reactivity of this molecule could contribute to the development of new methods for synthesizing other heterocyclic compounds, which are important scaffolds in many drugs [].
  • Medicinal Chemistry: The oxazole ring is present in several bioactive molecules []. Research into similar molecules might reveal potential for this compound to have interesting biological properties.

Finding More Information:

  • Chemical Suppliers: Some chemical suppliers offer information on the intended use of the chemicals they sell. However, due to the limited availability of this compound, such information might not be available.
  • Patent Literature: Patent applications sometimes disclose new compounds and their potential applications. Searching patent databases might reveal patents mentioning this compound.

3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide is a complex organic compound with the molecular formula C₁₁H₁₃N₃O₃. This compound features an oxazole ring, which is a five-membered aromatic heterocycle containing nitrogen and oxygen. The structure consists of an ethyl group and a methyl group at specific positions on the oxazole rings, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry .

The chemical reactivity of 3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide can be characterized by its ability to undergo various reactions typical of carboxamides and oxazoles. Key reactions may include:

  • Hydrolysis: The carboxamide group can hydrolyze to form the corresponding acid and amine under acidic or basic conditions.
  • Substitution Reactions: The nitrogen atoms in the oxazole rings may participate in nucleophilic substitution reactions.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.

These reactions are significant for modifying the compound for further studies or applications .

Research into the biological activity of 3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide suggests potential pharmacological properties. Compounds containing oxazole rings have been investigated for their antimicrobial, antifungal, and anticancer activities. Specific studies are needed to elucidate the exact mechanisms of action and therapeutic potential of this compound in biological systems .

The synthesis of 3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide typically involves multi-step synthetic routes that may include:

  • Formation of Oxazole Rings: This can be achieved through condensation reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Carboxamide Formation: The introduction of the carboxamide functional group can be accomplished via acylation reactions using carboxylic acids or their derivatives.
  • Alkylation: The addition of ethyl and methyl groups can be performed through alkylation methods involving suitable alkyl halides.

These methods highlight the complexity of synthesizing this compound due to the need for precise control over reaction conditions and reagent selection .

3-Ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemistry: Its biological activity may also extend to use as a pesticide or herbicide.

Further research is needed to explore these applications comprehensively .

Interaction studies involving 3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide could focus on:

  • Protein Binding: Investigating how this compound interacts with specific proteins or enzymes could reveal its mechanism of action.
  • Receptor Binding Assays: Understanding its affinity for various biological receptors may help assess its therapeutic potential.

Such studies are crucial for determining the pharmacokinetics and pharmacodynamics of the compound .

Several compounds share structural similarities with 3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
3-Ethyl-N-(5-methylisoxazol-3-yl)benzamideContains an isoxazole instead of an oxazole ringPotentially different biological activity
4-Methyl-N-(5-methylisothiazolium)carboxamideFeatures a thiazole ringDifferent reactivity patterns
2-Methyl-N-(6-methoxy-pyridinyl)carboxamideContains a pyridine ringVariations in solubility and stability

These comparisons illustrate how variations in heterocyclic structures influence the properties and potential applications of similar compounds .

XLogP3

1.6

Dates

Last modified: 04-15-2024

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